molecular formula C16H15BrFNO2 B4755692 N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B4755692
M. Wt: 352.20 g/mol
InChI Key: GTLZAXHLKISHAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation, recrystallization, and interactions with specific reagents to achieve the desired molecular structure. For example, the synthesis of similar compounds has been achieved by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, resulting in good yields (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like HNMR and LC-MS, complemented by in silico modeling studies for potential biological activity. Crystallographic analysis can reveal intricate details about the molecular layout, including intermolecular hydrogen bonding and spatial arrangements (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest are pivotal for understanding its reactivity and potential for further derivatization. For example, related compounds have demonstrated the ability to undergo various chemical transformations, including nucleophilic substitution reactions that are essential for the introduction of functional groups and further chemical modifications (Gail & Coenen, 1994).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application and handling. X-ray powder diffraction has been employed to characterize the powder diffraction data of related N-derivatives, providing insights into their crystalline forms and stability (Olszewska et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for understanding the behavior of "N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide" in various environments. Studies on related compounds have highlighted their potential as intermediates in organic synthesis, given their reactivity and interaction with other chemicals (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-6-5-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLZAXHLKISHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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